4-Iodo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide
Overview
Description
4-Iodo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide is a useful research compound. Its molecular formula is C12H17IN2O3S and its molecular weight is 396.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-Iodo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide is the Mas-related G-protein coupled receptor X2 (MRGPRX2) .
Mode of Action
The compound modulates the activity of MRGPRX2 . It interacts with the receptor, leading to changes in the receptor’s activity. This modulation can have various effects, depending on the specific condition being treated .
Biochemical Pathways
It is known that mrgprx2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (pruritus), inflammation disorders, pain disorders, and more .
Pharmacokinetics
The compound is administered to a subject in need thereof, indicating that it has some level of bioavailability .
Result of Action
By modulating MRGPRX2, the compound can ease pseudo-allergic reactions, itch, pain, and inflammatory or autoimmune disorders . In some cases, the condition being treated is caused by IgE independent activation of MRGPRX2 or its orthologs .
Action Environment
The action of this compound is influenced by the environment in which it is administered. For example, mast cells, which express MRGPRX2 and its orthologs, primarily reside at sites exposed to the external environment, such as the skin, oral/gastrointestinal mucosa, and respiratory tract . These environmental factors can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
4-iodo-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O3S/c13-11-1-3-12(4-2-11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRAKQBBPBYUBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367819 | |
Record name | 4-iodo-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433688-20-1 | |
Record name | 4-iodo-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.